molecular formula C18H15N7O B6430241 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097860-92-7

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B6430241
CAS No.: 2097860-92-7
M. Wt: 345.4 g/mol
InChI Key: CSFBONPOPKGQSX-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazole moiety linked to a pyrazine ring via an acetamide bridge, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or pyrazine rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is unique due to its combination of benzotriazole, pyrazine, and pyridine rings, along with the acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-17(12-25-16-6-2-1-5-14(16)23-24-25)22-11-15-18(21-9-8-20-15)13-4-3-7-19-10-13/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFBONPOPKGQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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